molecular formula C13H13FN2O3 B13158802 Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13158802
M. Wt: 264.25 g/mol
InChI Key: NXBUHVHKNKRIOE-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .

Biological Activity

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060038-88-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₃FN₂O₃
Molecular Weight264.25 g/mol
CAS Number2060038-88-0
Purity>95% (HPLC)

The compound features a pyrazole ring substituted with a fluorophenyl group and an ester moiety, which is significant for its biological interactions.

Antitumor Activity

Pyrazole derivatives, including this compound, have been studied for their antitumor properties. Research indicates that many pyrazole compounds exhibit inhibitory effects on various cancer cell lines. For instance, studies have reported that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression and survival .

Case Study: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives for their cytotoxic effects against human cancer cell lines. This compound demonstrated significant growth inhibition in A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory and Analgesic Effects

In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory properties. This compound has shown potential in reducing inflammation markers in animal models. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Research Findings: In Vivo Studies
In vivo studies demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential use as an analgesic and anti-inflammatory agent .

Antibacterial Activity

Recent investigations have also explored the antibacterial efficacy of this compound. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological activity. Modifications to the pyrazole ring or substituent groups can significantly affect potency and selectivity.

Key SAR Insights:

  • Fluorine Substitution: The presence of the fluorine atom on the phenyl ring enhances lipophilicity, improving cellular uptake.
  • Ester Moiety: The ethyl acetate group contributes to the compound's solubility and bioavailability.
  • Pyrazole Core: Variations in the pyrazole scaffold have been shown to modulate antitumor activity; thus, further structural modifications could yield more potent analogs .

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 2-[2-(2-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13FN2O3/c1-2-19-12(17)7-9-8-15-16(13(9)18)11-6-4-3-5-10(11)14/h3-6,8,15H,2,7H2,1H3

InChI Key

NXBUHVHKNKRIOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2F

Origin of Product

United States

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